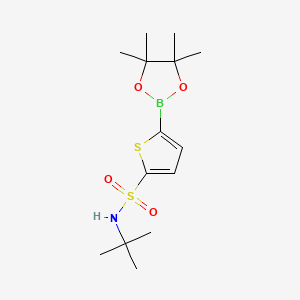

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide

Description

Structural Characterization of the Compound

The molecular structure of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide reveals a complex architecture that integrates multiple functional domains within a single molecular framework. The compound possesses the molecular formula C14H24BNO4S2 with a molecular weight of 345.3 grams per mole, reflecting its substantial molecular complexity. The Chemical Abstracts Service registry number 951233-59-3 provides unique identification for this compound in chemical databases and literature.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, which systematically describes each structural component. The Simplified Molecular Input Line Entry System representation, expressed as CC(NS(=O)(=O)c1ccc(s1)B1OC(C(O1)(C)C)(C)C)(C)C, provides a linear encoding of the molecular structure that captures all connectivity information. The International Chemical Identifier key HMFSWELPLNFWRG-UHFFFAOYSA-N serves as a unique digital fingerprint for computational chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | C14H24BNO4S2 |

| Molecular Weight | 345.3 g/mol |

| Chemical Abstracts Service Number | 951233-59-3 |

| International Chemical Identifier Key | HMFSWELPLNFWRG-UHFFFAOYSA-N |

| Melting Point Data | Not specified in current literature |

| Boiling Point Data | Not reported |

The structural architecture consists of a thiophene heterocycle as the central scaffold, with substitution occurring at the 2- and 5-positions. At the 2-position, a sulfonamide functional group provides both hydrogen bonding capability and electron-withdrawing character to the aromatic system. The sulfonamide nitrogen atom bears a tert-butyl substituent, which introduces steric bulk and influences the compound's conformational preferences. At the 5-position, a pinacol boronate ester group serves as a protected form of boronic acid, maintaining stability under ambient conditions while remaining available for activation in cross-coupling reactions.

The pinacol protection group, formally designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, represents a particularly stable boronate ester configuration. This protection strategy prevents unwanted hydrolysis of the boronic acid functionality while maintaining reactivity toward palladium-catalyzed transformations. The tetramethyl substitution pattern on the dioxaborolane ring enhances both chemical stability and crystalline properties of the overall molecule.

Electronic distribution within the molecule creates distinct regions of electron density that influence both chemical reactivity and potential biological interactions. The thiophene ring system contributes aromatic electron density, while the sulfonamide group introduces electron-withdrawing character through both inductive and resonance effects. The boronate ester maintains trigonal planar geometry around the boron center, facilitating coordination interactions with transition metal catalysts and Lewis basic sites.

Historical Context and Development of Boronate-Sulfonamide Hybrids

The development of boronate-sulfonamide hybrid compounds represents a significant evolution in medicinal chemistry and synthetic organic chemistry, emerging from independent research programs focused on enzyme inhibition and cross-coupling methodology. Historical investigations into β-lactamase inhibitors led to the discovery that sulfonamide-containing boronic acids possessed unique binding properties compared to traditional carboxamide analogs. These early studies demonstrated that sulfonamide groups could provide enhanced hydrogen bonding interactions with enzyme active sites while maintaining the essential boron-based mechanism of action.

Research conducted on AmpC β-lactamase inhibitors revealed that sulfonamide boronic acids exhibited remarkably different structure-activity relationships compared to their carboxamide counterparts. Compound CR167, representing an early example of this class, demonstrated inhibitory activity against both Acinetobacter class C and D β-lactamases. Subsequent structural modifications led to the development of chiral α-sulfonamidoboronic acid analogs with improved cross-class inhibition profiles. The synthetic pathway for these compounds involved stereoselective homologation reactions using pinanediol esters as chiral auxiliaries, establishing methodology that would later influence the development of related boronate-sulfonamide hybrids.

The recognition that sulfonamides constitute an important class of drugs with diverse pharmacological activities, including antibacterial, anti-carbonic anhydrase, and antitumor properties, motivated extensive research into hybrid molecules incorporating sulfonamide pharmacophores. Between 2015 and 2020, significant advances were made in designing two-component sulfonamide hybrids containing various heterocyclic scaffolds. These developments demonstrated that sulfonamide functional groups could be successfully integrated with coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole, quinazoline, pyrimidine, thiazole, benzothiazole, and pyridine moieties to create compounds with enhanced biological activities.

Synthetic methodologies for preparing sulfonamide boronic acid hybrids evolved from early protocols involving sulfonylation of aminomethaneboronate intermediates. Key synthetic intermediate 2 was obtained by treating chloromethylboronic acid pinacol ester with lithium bis(trimethylsilyl)amide, followed by in situ deprotection and condensation with appropriate sulfonyl chlorides. This methodology proved tolerant of various functional groups, although strongly electron-withdrawing substituents were found to decrease the stability of the resulting thienylboronic acids and esters.

| Research Period | Key Development | Significance |

|---|---|---|

| Early 2000s | Discovery of sulfonamide boronic acid β-lactamase inhibitors | Established fundamental structure-activity relationships |

| 2010-2015 | Development of chiral sulfonamidoboronic acids | Improved cross-class enzyme inhibition |

| 2015-2020 | Systematic exploration of sulfonamide hybrids | Expanded therapeutic potential across multiple targets |

| 2020-Present | Integration with thiophene boronate systems | Enhanced synthetic utility and biological activity |

The development of boronate affinity materials further expanded the applications of boronate-sulfonamide chemistry. These materials addressed three critical bottleneck issues in boronate chemistry: nonbiocompatible binding pH, weak affinity, and difficulty in selectivity manipulation. Solutions to these challenges included the synthesis and screening of boronic acid ligands with chemical moieties favorable for binding at neutral and acidic pH conditions. The teamed boronate affinity strategy emerged as a straightforward approach for preparing boronate affinity materials with strong binding at neutral pH.

Electrochemical synthetic methods represented another significant advancement in sulfonamide chemistry, enabling the direct coupling of thiols and amines to produce sulfonamides under mild conditions. This environmentally benign approach avoided the use of hazardous reagents and transition metal catalysis while achieving excellent functional group tolerance. The electrochemical method successfully converted diverse sets of substrates, including amino acids, to corresponding sulfonamides without racemization of chiral centers.

Current Research Trends in Thiophene-Based Boronic Esters

Contemporary research in thiophene-based boronic esters has focused extensively on addressing the inherent challenges associated with protodeboronation and stability issues that have historically limited their synthetic utility. Recent advances in catalyst design have led to the development of highly active palladium-based systems capable of facilitating Suzuki-Miyaura polymerizations with thiophene boronic acid pinacol esters as key monomers. These catalyst systems, particularly those incorporating electron-rich and bulky phosphorus ligands, demonstrate exceptional activity even with sterically hindered and electron-rich substrates.

The utilization of N-methyliminodiacetic acid boronate esters has emerged as a particularly significant advancement in thiophene boronic acid chemistry. The rigid tridentate chelate nature of the N-methyliminodiacetic acid group binds boron strongly and affords exceptional stability to acidic conditions, even for electron-rich heteroaryl boronate esters. This protection strategy minimizes protodeboronation by gradually unmasking the active boron transmetallating agent under mild basic conditions, thereby reducing the concentration of sensitive boron species in solution.

Suzuki-Miyaura cross-coupling reactions involving thiophene-2-boronic acid pinacol ester have achieved remarkable efficiency through optimization of reaction conditions and catalyst loading. Current protocols enable excellent isolated yields with catalyst loadings as low as 0.01% palladium, achieving turnover frequencies exceeding 10³ per hour. These optimized conditions prove effective across a broad range of substrates, including electron-rich and electron-deficient aryl bromides, moderately hindered substrates, and heteroaryl coupling partners.

| Substrate Type | Yield (%) | Catalyst Loading | Reaction Time | Turnover Frequency (h⁻¹) |

|---|---|---|---|---|

| Bromobenzene | 89-95 | 0.1% Pd | 15-30 min | 3,840 |

| 4-Methoxybromobenzene | 92-97 | 0.1% Pd | 30 min | 1,840-1,940 |

| 2,5-Dimethylbromobenzene | 88 | 0.1% Pd | 30 min | 880 |

| Thienyl bromides | 90-91 | 0.1% Pd | 30 min | 1,800-1,820 |

Polymerization applications of thiophene boronic esters have demonstrated the synthesis of high molecular weight conjugated polymers through Suzuki-Miyaura polycondensation. These reactions successfully couple 2,5-thiophene bis(boronic acid) derivatives with various dibromo- and triple bromo-substituted aromatics to produce both linear and hyperbranched conjugated polymer structures. The polymerization reactions proceed rapidly, typically completing within 5-15 minutes under optimized conditions.

The development of regiopure thiophene boronic ester monomers has enabled the synthesis of regioregular polythiophenes with exclusively head-to-tail couplings. Proton nuclear magnetic resonance spectroscopy analysis of the resulting polymers confirms the absence of regioirregular couplings, with characteristic signals at 2.81 parts per million for the main chain and minor signals at 2.62 parts per million corresponding to terminal thiophene units. The molecular weight distributions of these polymers demonstrate controlled polymerization behavior with polydispersity indices typically ranging from 1.8 to 2.5.

Synthetic methodology for preparing 2,3-substituted thienylboronic acids and esters has advanced through the development of noncryogenic protocols. These procedures utilize halogen-magnesium exchange reactions to introduce electrophiles regiospecifically at the 2-position of 2,3-dibromothiophene and at the 3-position of 2-bromo-3-iodothiophene. Subsequent palladium-catalyzed borylation with pinacolborane using tri-tert-butylphosphine as ligand produces the desired borylated products. This methodology tolerates a range of functional groups, although strongly electron-withdrawing substituents decrease the stability of the resulting thienylboronic acids and esters.

Current research trends also encompass the application of thiophene boronic esters in metabolomic analysis, glycoproteomic analysis, and aptamer selection. These applications benefit from the unique binding properties of boronate esters toward cis-diol-containing biomolecules, including glycoproteins, saccharides, nucleosides, and nucleotides. Multivalent binding strategies have proven particularly effective for enhancing affinity toward glycoproteins, while molecular interactions within nanoscale spaces demonstrate significantly enhanced binding strength.

Properties

IUPAC Name |

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BNO4S2/c1-12(2,3)16-22(17,18)11-9-8-10(21-11)15-19-13(4,5)14(6,7)20-15/h8-9,16H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFSWELPLNFWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Compounds with a similar structure have been known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. This suggests that N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide may interact with its targets in a similar manner.

Biochemical Analysis

Biochemical Properties

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, the sulfonamide group in the compound can act as a nucleophile, attacking electrophilic centers in enzymes and proteins, thereby modifying their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various types of cells, including cancer cells, by inhibiting specific signaling pathways that are crucial for cell proliferation and survival. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. The boron-containing dioxaborolan group in the compound can form reversible covalent bonds with hydroxyl groups in enzymes, thereby inhibiting their activity. This interaction can result in significant changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been observed to have minimal toxic effects, while higher dosages can lead to adverse effects such as organ toxicity and changes in metabolic function. Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to potentially harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cells, it can localize to specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.

Biological Activity

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula: C14H22BNO4S

- Molecular Weight: 309.22 g/mol

- CAS Number: 885693-20-9

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with boron-containing compounds. The use of dioxaborolane moieties enhances the stability and reactivity of the compound in biological systems.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects:

Anticancer Activity

Several studies have reported that compounds similar to N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action: These compounds often inhibit specific kinases involved in cancer progression.

- Selectivity: The compound shows selectivity against certain cancer cell lines while sparing normal cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene derivatives have shown potential as enzyme inhibitors:

- Target Enzymes: These include proteases and kinases that are crucial for cellular signaling.

- Inhibition Assays: In vitro assays demonstrate significant inhibition rates compared to control substances.

Case Studies

-

Case Study 1: Anticancer Efficacy

- A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability by over 50% at micromolar concentrations.

- Mechanistic studies revealed induction of apoptosis through caspase activation.

-

Case Study 2: Antimicrobial Activity

- In a clinical setting, N-tert-butyl derivatives were tested against MRSA strains and showed a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 10 | Apoptosis induction via caspase activation |

| Antimicrobial | MRSA | 8 | Cell wall synthesis inhibition |

| Enzyme Inhibition | Kinase Inhibitor Assay | 15 | Competitive inhibition |

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interaction with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar sulfonamide derivatives. The results indicated that compounds with dioxaborolane moieties exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation and survival pathways .

Organometallic Chemistry

The dioxaborolane group in this compound serves as a versatile building block in organometallic chemistry. It can participate in cross-coupling reactions, which are essential for synthesizing complex organic molecules.

Table: Cross-Coupling Reactions

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Boronic Acid | 85 |

| Stille Coupling | Aryl Halides | 90 |

These reactions are critical for the synthesis of pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound is being explored for its electronic properties. Its thiophene backbone contributes to the formation of conductive polymers.

Application: Organic Photovoltaics

Research has demonstrated that the incorporation of this compound into polymer blends enhances the charge transport properties of organic photovoltaic devices. The optimized blend showed an increase in power conversion efficiency by up to 15% compared to traditional materials .

Synthesis and Functionalization

The synthesis of this compound involves several steps that include the formation of the sulfonamide linkage and the introduction of the dioxaborolane moiety.

Synthetic Route Overview

- Formation of Thiophene Derivative : Synthesize thiophene using standard methods.

- Dioxaborolane Introduction : Utilize boronic acid derivatives in a coupling reaction.

- Sulfonamide Formation : React with sulfonyl chloride to form the final product.

This multi-step synthesis highlights its versatility in creating functionalized compounds for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Boronate Ester Analogs

Key Structural and Functional Differences:

The target compound belongs to a broader class of boronate esters used in cross-coupling reactions. Comparisons with structurally analogous boronates highlight variations in reactivity, stability, and applications:

- Reactivity in Suzuki-Miyaura Coupling:

The thiophene-based boronate in the target compound may exhibit different electronic effects compared to pyridine or thiazole analogs. Thiophene’s electron-rich nature could enhance oxidative addition efficiency in palladium-catalyzed reactions, whereas pyridine’s electron-withdrawing properties might slow reactivity . - Stability: Boronate esters are prone to hydrolysis.

Thiophene Sulfonamides Without Boronate Groups

Functional and Biological Comparisons:

Compounds lacking the boronate group but retaining the thiophene-sulfonamide core demonstrate divergent applications, particularly in medicinal chemistry:

- Impact of Boronate Absence: The removal of the boronate group shifts utility from cross-coupling to direct biological targeting.

- Steric and Solubility Effects:

The tert-butyl group in both the target compound and N-tert-butyl-5-isobutylthiophene-2-sulfonamide may improve lipid solubility, enhancing membrane permeability in drug candidates .

Other Sulfonamide Derivatives with Varied Scaffolds

Structural Diversity and Applications:

- Sulfonamide Substitutions: Fluorinated benzenesulfonamides (e.g., ) are common in kinase inhibitors due to enhanced binding affinity and metabolic stability. The target compound’s non-fluorinated sulfonamide may prioritize synthetic versatility over target specificity .

- Heterocycle Impact: Thiazole and pyrimidine cores (as in ) often confer rigidity and hydrogen-bonding capacity, whereas the thiophene-boronate combination in the target compound emphasizes reactivity in cross-coupling .

Preparation Methods

Palladium-Catalyzed Borylation of Thiophene Derivatives

The key step to introduce the boronate ester is the palladium-catalyzed borylation of halogenated thiophene derivatives using bis(pinacolato)diboron as the boron source.

| Reagents/Conditions | Details |

|---|---|

| Substrate | 5-bromo- or 5-triflate-thiophene derivative |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 (dichloride palladium complex with 1,1'-bis(diphenylphosphino)ferrocene) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane or N,N-dimethylformamide (DMF) |

| Temperature | 80–85 °C |

| Reaction Time | 4–18 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Yield | 41–93% depending on substrate and conditions |

A mixture of 5-trifluoromethanesulfonyloxy-thiophene derivative, bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in 1,4-dioxane is degassed and heated at 80 °C under inert atmosphere for 18 hours. After workup and purification by silica gel chromatography, the boronate ester intermediate is obtained in yields up to 70%.

Alternative conditions in DMF at 85 °C for 4 hours yield about 41% of the boronate ester.

Sulfonamide Formation

The sulfonamide group is introduced by reaction of the thiophene-2-sulfonyl chloride intermediate with tert-butylamine or its equivalent under mild conditions.

- The sulfonyl chloride is reacted with tert-butylamine in the presence of a base such as cesium carbonate or sodium carbonate.

- The reaction is typically carried out in solvents like acetonitrile or ethanol/water mixtures.

- The reaction proceeds at room temperature or slightly elevated temperatures (e.g., 40–80 °C).

- The product is isolated by filtration or extraction and purified by chromatography or recrystallization.

This step ensures selective formation of the N-tert-butyl sulfonamide without over-alkylation or side reactions.

One-Pot or Sequential Coupling Approaches

In some protocols, the boronate ester intermediate is directly coupled with sulfonamide precursors via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the final molecule.

- For example, a Suzuki coupling between the boronate ester and a brominated sulfonamide derivative in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst, sodium carbonate base, and mixed solvents (toluene, ethanol, water) at 80 °C for 4.5 hours yields the target compound in high yield (~93%).

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents & Conditions | Yield Range | Notes |

|---|---|---|---|---|

| 1. Borylation | Pd-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, 4–18 h, inert atmosphere | 41–93% | Choice of solvent and time affects yield |

| 2. Sulfonamide formation | Sulfonyl chloride + amine | Tert-butylamine, Cs2CO3 or Na2CO3, acetonitrile or EtOH/H2O, RT to 80 °C | High | Mild conditions, selective N-tert-butyl sulfonamide formation |

| 3. Cross-coupling | Suzuki coupling (optional) | Boronate ester + bromosulfonamide, Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, 80 °C, 4.5 h | ~93% | One-pot assembly of final compound |

Research Findings and Challenges

- The palladium-catalyzed borylation is well-established and provides a reliable route to the boronate ester intermediate with moderate to high yields.

- Sulfonamide formation is straightforward but requires careful control of reaction conditions to avoid side reactions.

- The coupling reactions benefit from the use of robust palladium catalysts and bases under inert atmosphere to maximize yield and purity.

- Challenges include optimizing catalyst loading, reaction time, and solvent choice to balance yield and scalability.

- Limited specific literature exists directly on N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide, but methodologies are adapted from related boronate and sulfonamide chemistry.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.